Thymidine, 3'-(cyanoamino)-3'-deoxy-
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Overview
Description
Thymidine, 3’-(cyanoamino)-3’-deoxy- is a modified nucleoside analog. It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA. The modification at the 3’ position with a cyanoamino group makes this compound unique and potentially useful in various scientific applications, particularly in the fields of molecular biology and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(cyanoamino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. One common method includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the cyanoamino group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like cyanogen bromide or similar cyanating agents.
Industrial Production Methods
Industrial production of Thymidine, 3’-(cyanoamino)-3’-deoxy- may involve large-scale synthesis using automated synthesizers and continuous flow reactors. These methods ensure high yield and purity of the compound, which is essential for its use in research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-(cyanoamino)-3’-deoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyanoamino group.
Substitution: The cyanoamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyanoamino derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Thymidine, 3’-(cyanoamino)-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and molecular probes.
Mechanism of Action
The mechanism of action of Thymidine, 3’-(cyanoamino)-3’-deoxy- involves its incorporation into DNA, where it can interfere with DNA synthesis and function. The cyanoamino group at the 3’ position can disrupt the normal base pairing and replication processes, making it a valuable tool in studying DNA dynamics and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
5-Bromo-2’-deoxyuridine: A thymidine analog used in cell proliferation studies.
5-Ethynyl-2’-deoxyuridine: Another thymidine analog used for DNA labeling.
Uniqueness
Thymidine, 3’-(cyanoamino)-3’-deoxy- is unique due to the presence of the cyanoamino group at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions and applications that are not possible with other thymidine analogs.
Properties
CAS No. |
123533-07-3 |
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Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]cyanamide |
InChI |
InChI=1S/C11H14N4O4/c1-6-3-15(11(18)14-10(6)17)9-2-7(13-5-12)8(4-16)19-9/h3,7-9,13,16H,2,4H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
OSVHZKDTMNHVAE-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC#N |
Origin of Product |
United States |
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